molecular formula C10H16N2O4 B3114677 Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester CAS No. 203435-40-9

Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester

Cat. No. B3114677
CAS RN: 203435-40-9
M. Wt: 228.24 g/mol
InChI Key: OVVVWDXOJMSSCJ-UHFFFAOYSA-N
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Description

Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester (CPAE) is a compound belonging to the class of organic compounds known as carboxylic acid amides. It is a white, water-soluble solid with a molecular weight of 162.22 g/mol. CPAE is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry and pharmaceuticals.

Scientific Research Applications

Enzymatic and Microbial Synthesis

Carbamic acid derivatives are utilized as intermediates in the synthesis of various pharmaceutical compounds. For instance, diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of the HIV protease inhibitor Atazanavir, indicating the significant role of these compounds in medicinal chemistry and drug development (Patel, Chu, & Mueller, 2003).

Catalytic and Chemical Transformations

Carbamic acid derivatives, such as Carbamic acid 2-trimethylsilylethyl ester, serve as valuable reagents in organic synthesis. They are used as ammonia equivalents in palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010).

Material Synthesis

Carbamic acid esters are also key intermediates in the synthesis of materials like tolylenediisocyanate. Their synthesis process involves alkoxycarbonylation of diamines with various carbonates, followed by pyrolysis to yield the desired isocyanates (Aso & Baba, 2003). This indicates the role of carbamic acid derivatives in the development of industrial materials and chemicals.

Antimicrobial Applications

Carbamic acid derivatives are also explored for their antimicrobial properties. For example, certain carbamic acid ethyl esters exhibit significant in vitro antimicrobial activity against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Zanatta et al., 2006).

Bioorganic Chemistry

In bioorganic chemistry, carbamic acid esters are investigated as inhibitors of specific enzymes. For instance, N-(2-Oxo-3-oxetanyl)carbamic acid esters are studied as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), which are potential therapeutic agents for treating pain and inflammation (Ponzano et al., 2014).

properties

IUPAC Name

tert-butyl N-[2-oxo-2-(prop-2-ynylamino)ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-5-6-11-8(13)7-15-12-9(14)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVVWDXOJMSSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester
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